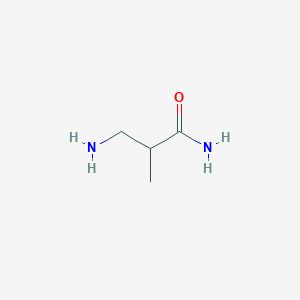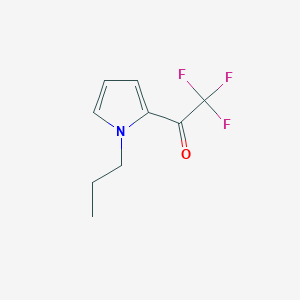
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound characterized by the presence of a chloromethyl group attached to a benzyl ring, which is further connected to a methoxydisulfane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 4-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, thiols; conditions: solvents like dichloromethane, room temperature to 40°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio derivatives.
科学研究应用
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a cross-linking agent in the manufacture of high-performance materials.
作用机制
The mechanism by which 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane exerts its effects involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, disrupting normal cellular functions. The disulfane moiety can also undergo redox reactions, generating reactive sulfur species that can further interact with cellular components.
相似化合物的比较
- 1-(4-(Chloromethyl)benzyl)-2-methoxysulfane
- 1-(4-(Chloromethyl)benzyl)-2-ethoxydisulfane
- 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfide
Comparison: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of a chloromethyl group and a methoxydisulfane moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, making it more suitable for certain applications compared to its ethoxy or sulfide analogs.
属性
分子式 |
C9H11ClOS2 |
|---|---|
分子量 |
234.8 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChI 键 |
YONHNUXEKDOSOO-UHFFFAOYSA-N |
规范 SMILES |
COSSCC1=CC=C(C=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



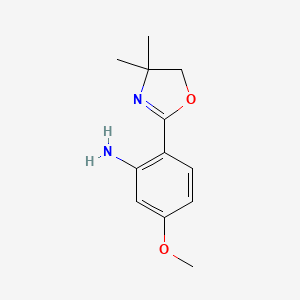




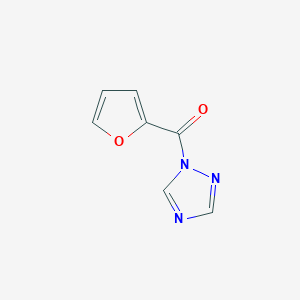
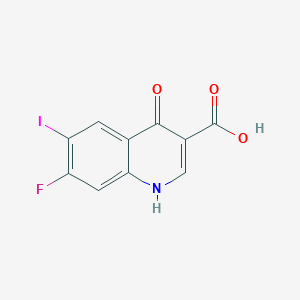

![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
